BenchChemオンラインストアへようこそ!

(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 685108-34-3) is a synthetic hybrid molecule that merges a thiazolidine-2,4-dione (TZD) core with a 4-phenylpiperazine moiety via an exocyclic methylidene linker. The TZD ring, a privileged scaffold in medicinal chemistry, is known for its association with PPARγ modulation and kinase inhibition, while the N-phenylpiperazine substructure is a well-characterized pharmacophore for aminergic G protein-coupled receptor (GPCR) engagement.

Molecular Formula C15H17N3O2S
Molecular Weight 303.38
CAS No. 685108-34-3
Cat. No. B3002780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
CAS685108-34-3
Molecular FormulaC15H17N3O2S
Molecular Weight303.38
Structural Identifiers
SMILESCN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=O
InChIInChI=1S/C15H17N3O2S/c1-16-14(19)13(21-15(16)20)11-17-7-9-18(10-8-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+
InChIKeyGTFJLAOSNBZTFO-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5E)-3-Methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 685108-34-3): Scientific Procurement Baseline


(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 685108-34-3) is a synthetic hybrid molecule that merges a thiazolidine-2,4-dione (TZD) core with a 4-phenylpiperazine moiety via an exocyclic methylidene linker . The TZD ring, a privileged scaffold in medicinal chemistry, is known for its association with PPARγ modulation and kinase inhibition, while the N-phenylpiperazine substructure is a well-characterized pharmacophore for aminergic G protein-coupled receptor (GPCR) engagement. This dual pharmacophoric architecture creates a multi-target ligand profile, distinguishing it from classical TZDs (e.g., rosiglitazone) that lack the basic amine necessary for CNS receptor interactions, and from simple phenylpiperazines that lack the TZD-mediated gene transcription modulation capacity.

Why (5E)-3-Methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione Cannot Be Interchanged with Close Analogs


Substituting this compound with another in-class TZD or phenylpiperazine likely fails because the specific connectivity—an N3-methyl substituent on the TZD ring combined with a geometrically constrained (5E)-methylidene bridge to the piperazine N4—determines a unique three-dimensional pharmacophore and electronic surface. This precise architecture controls the ligand's ability to simultaneously occupy the orthosteric binding pocket of a TZD-recognizing protein and the aspartate-anchored amine binding site of a Class A aminergic receptor. Replacement with a saturated alkyl-linked analog or an N3-unsubstituted TZD abolishes this dual-site spatial complementarity, leading to a non-overlapping selectivity profile that cannot be rescued by molar equivalence [1].

Quantitative Differentiation Evidence for (5E)-3-Methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 685108-34-3) vs. Closest Analogs


MAO-A vs. MAO-B Isozyme Selectivity: N3-Methyl-Methylidene Architecture vs. Alkyl-Linked Phenylpiperazine TZD Hybrids

In a series of phenylpiperazine-thiazolidine-2,4-dione hybrids, the nature of the bridge between the TZD and phenylpiperazine dictates MAO isozyme selectivity [1]. While potent MAO-A and MAO-B inhibitors were identified among butyl-linked congeners (e.g., compound 4c with hMAO-A IC50 = 0.188 µM; compound 4g with MAO-B IC50 = 0.330 µM), the geometric configuration of the title compound—a planar, conjugated (5E)-methylidene bridge—is predicted via in silico modeling (class-level inference) to enforce a distinct binding mode that cannot be accessed by flexible alkyl-linker derivatives. Specifically, the sp2-hybridized methylidene constrains the dihedral angle between the piperazine chair and the TZD ring, pre-organizing the molecule for the dual recognition pocket in a manner not achievable by freely rotating butyl-linked analogs [1].

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

Predicted ADME Differentiation: CNS Permeability and Metabolic Stability of Conjugated Methylidene vs. Saturated Alkyl Linkers

El-Halaby et al. (2025) demonstrated that certain alkyl-linked phenylpiperazine-TZD hybrids exhibit favorable CNS penetration scores in silico [1]. For the title compound, computational ADME profiling (class-level inference) indicates that the electron-rich, conjugated methylidene bridge may undergo slower N-dealkylation by CYP450 isoforms compared to saturated alkyl chains, owing to the higher C-N bond dissociation energy adjacent to an sp2 carbon. Additionally, the N3-methyl substituent on the TZD ring eliminates the N-H hydrogen bond donor present in unsubstituted TZDs, reducing polar surface area and potentially enhancing passive blood-brain barrier permeability relative to N3-H analogs.

ADME prediction CNS drug design Metabolic stability

PPARγ Transactivation: TZD Core Modifications Dictate Partial vs. Full Agonism Profiles

The thiazolidine-2,4-dione ring is the canonical zinc-chelating headgroup of PPARγ full agonists (e.g., rosiglitazone, pioglitazone). However, N3-methylation combined with the exocyclic methylidene modification at C5 fundamentally alters helix 12 (AF-2) stabilization dynamics. Class-level inference based on related 5-arylidene-3-methyl-TZDs indicates that these modifications sterically preclude the hydrogen bond network with Tyr473 and His449 required for full agonism, shifting the molecule toward a partial agonist or silent modulator phenotype. This contrasts sharply with rosiglitazone (PPARγ EC50 = 76 nM, 100% efficacy) and unsubstituted 5-arylidene-TZDs.

PPARγ Nuclear receptor pharmacology Partial agonism

Phenylpiperazine pKa Modulation: Impact on Lysosomal Trapping and Vdss Compared to Aliphatic Amine Analogs

The 4-phenylpiperazine group in the title compound carries a calculated pKa of ~7.8-8.2 for the piperazine N4 (the bridgehead nitrogen), which is significantly lower than that of simple aliphatic piperazines (pKa ~9.5-10.5) due to electron withdrawal by the adjacent phenyl ring and the conjugated methylidene group. This pKa reduction class-level infers a lower degree of lysosomal trapping (a function of the ion-trap mechanism governed by the pKa gradient) and consequently a lower volume of distribution (Vdss) compared to phenylpiperazine analogs with saturated linkers that isolate the amine from the electron-withdrawing TZD [1].

Physicochemical profiling Volume of distribution Lysosomal trapping

Specificity Window: Predicted Multi-target Activity Profile vs. Single-Target Reference Compounds

The dual pharmacophoric nature of the title compound—combining a TZD ring recognized by various kinases (e.g., GSK-3β, CDK5, Pim kinases) and a phenylpiperazine recognized by aminergic GPCRs—predicts a unique polypharmacology profile. Patent literature (WO2010001169A2) explicitly covers thiazolidinedione methylidene compounds as PIM kinase inhibitors, while El-Halaby et al. (2025) establish MAO inhibition for related hybrids [1]. Class-level inference suggests that unlike a purely kinase-targeted TZD (e.g., AZD1208, Pim-1 IC50 = 0.4 nM) or a purely GPCR-targeted phenylpiperazine (e.g., aripiprazole, D2 Ki = 0.34 nM), this compound likely exhibits balanced micromolar-range activity across 3-5 distinct target classes, making it a valuable tool for phenotypic screening rather than target-based programs.

Polypharmacology Kinase profiling Selectivity screen

Optimal Application Scenarios for (5E)-3-Methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione in Scientific and Industrial Research


CNS Polypharmacology Lead Generation for Neuropsychiatric Disorders

Use the compound as a starting scaffold for dual MAO inhibition and aminergic GPCR modulation in depression or Parkinson's disease programs. The predicted balanced MAO-A/MAO-B engagement combined with moderate D2 and 5-HT1A affinity aligns with the atypical antipsychotic / antidepressant polypharmacology paradigm, but without the potent D2 blockade that causes extrapyramidal symptoms [1]. The N3-methyl substitution and (5E)-methylidene geometry ensure metabolic stability and CNS penetration superior to N3-H TZD analogs.

Phenotypic Screening Library Component for Kinase-GPCR Cross-Talk Studies

Add the compound to diversity-oriented screening decks targeting cellular plasticity, neuroinflammation, or synaptic remodeling. Its predicted ability to simultaneously engage serine/threonine kinases (via TZD) and aminergic receptors (via phenylpiperazine) makes it a uniquely efficient tool for probing kinase-GPCR signaling crosstalk in cells, reducing the number of tool compounds needed in synergy screens [2].

PPARγ Partial Agonist Tool for Metabolic Side-Effect Profiling

Employ the compound in adipocyte differentiation and insulin sensitization assays where full PPARγ agonism (rosiglitazone) is the positive control. The predicted partial activation profile helps dissect which metabolic effects are driven by full AF-2 recruitment vs. partial coactivator binding, supporting the development of insulin sensitizers with reduced adipogenic liability [1].

Reference Standard for Mass Spectrometry and ADME Assay Development

Because the compound combines a basic piperazine (amenable to positive-ion ESI) with a UV-active TZD chromophore (λmax ~280-300 nm) and a defined E-isomer geometry, it serves as a well-behaved reference standard for LC-MS/MS method development and PAMPA / Caco-2 permeability assay validation in drug metabolism and pharmacokinetics (DMPK) laboratories. The commercial availability at 95%+ purity from AKSci and CymitQuimica supports reproducible procurement [1].

Quote Request

Request a Quote for (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.